molecular formula C8H5Cl2IN2 B8145533 5,6-dichloro-3-iodo-1-methyl-1H-indazole

5,6-dichloro-3-iodo-1-methyl-1H-indazole

Cat. No.: B8145533
M. Wt: 326.95 g/mol
InChI Key: SSOBYQWQXNKZMB-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-iodo-1-methyl-1H-indazole: is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . The presence of chlorine and iodine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-3-iodo-1-methyl-1H-indazole typically involves the iodination of 5,6-dichloro-1-methyl-1H-indazole. This can be achieved using iodine and an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .

Biological Activity

Overview

5,6-Dichloro-3-iodo-1-methyl-1H-indazole is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement of halogen atoms (chlorine and iodine) that enhances its reactivity and biological activity. The presence of these halogens allows for interactions with various molecular targets, making it a valuable compound in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The halogen atoms in its structure enhance binding affinity, potentially leading to inhibition or modulation of target activity. This compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Indazole derivatives, including this compound, have demonstrated significant anticancer properties by inhibiting key signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
  • Antimicrobial Properties : Research indicates that indazole derivatives can possess antimicrobial activities, suggesting potential applications in combating infections.

Anticancer Activity

A study highlighted the efficacy of indazole derivatives in cancer treatment. For instance, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating potent anticancer activity .

CompoundTargetIC50 (nM)
Compound AFGFR115.0
Compound BFGFR2<4.1
This compoundVariousTBD

Anti-inflammatory Effects

Research has shown that indazole derivatives can modulate inflammatory responses. For example, a derivative with a similar scaffold was reported to reduce inflammation markers in vitro and in vivo models . This suggests that this compound may also exhibit similar properties.

Antimicrobial Activity

In a comparative study of various indazole derivatives, some were found to possess significant antibacterial activity against common pathogens. The presence of halogen substituents was linked to enhanced antimicrobial efficacy .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indazole ring can lead to variations in potency and selectivity against different biological targets. For instance:

  • Position 3 Substituents : Alterations at this position can impact enzyme inhibitory activity.
  • Position 6 Modifications : The presence of hydrophobic or hydrophilic groups can affect cellular uptake and binding affinity.

Properties

IUPAC Name

5,6-dichloro-3-iodo-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IN2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOBYQWQXNKZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5,6-dichloro-3-iodo-1H-indazole (820 mg, 2.62 mmol) in THF (8 ml) at 0° C. was added KOt-Bu (412 mg, 3.67 mmol). The reaction mixture was stirred at 0° C. for 30 min then added iodomethane (0.23 ml, 3.67 mmol). Stirred at 0° C. for 30 min then warmed to room temperature and stirred for 1.5 hr. The reaction was quenched with water and extracted with EtOAc (2×). The combined organics were dried over MgSO4 and concentrated. The crude residue was absorbed on silica gel and purified by chromatography with 20% to 30% EtOAc/hexanes to afford 585 mg (68%) of 5,6-dichloro-3-iodo-1-methyl-1H-indazole as a light yellow solid. 1H NMR (CDCl3, 400 MHz): δ (ppm) 7.61 (s, 1H), 7.56 (s, 1H), 4.09 (s, 3H). The minor 5,6-dichloro-3-iodo-2-methyl-1H-indazole regioisomer was also observed but not isolated.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
412 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two

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